A Comprehensive Technical Guide to 2-(3-chloro-5-fluoro-4-methoxyphenyl)acetic Acid (CAS 1000544-65-9)
A Comprehensive Technical Guide to 2-(3-chloro-5-fluoro-4-methoxyphenyl)acetic Acid (CAS 1000544-65-9)
An In-depth Guide for Researchers and Drug Development Professionals
Abstract: This document provides a detailed technical overview of 2-(3-chloro-5-fluoro-4-methoxyphenyl)acetic acid, a halogenated aryl acetic acid derivative with significant value in modern chemical research. As a key synthetic building block, its unique substitution pattern—featuring chloro, fluoro, and methoxy groups—imparts specific physicochemical properties that are increasingly leveraged in medicinal chemistry and materials science.[1] This guide covers the compound's fundamental properties, proposes a robust synthetic pathway, outlines a comprehensive analytical characterization workflow, discusses its current and potential applications in drug discovery, and provides essential safety and handling protocols. The insights herein are curated for researchers and scientists seeking to utilize this versatile intermediate in their development programs.
Core Physicochemical Properties and Structural Analysis
2-(3-chloro-5-fluoro-4-methoxyphenyl)acetic acid is a substituted phenylacetic acid, a class of compounds widely recognized for its utility in organic synthesis. The identity and properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1000544-65-9 | [1][2][3][4][5] |
| IUPAC Name | 2-(3-chloro-5-fluoro-4-methoxyphenyl)acetic acid | [1] |
| Molecular Formula | C₉H₈ClFO₃ | [1][5][6] |
| Molecular Weight | 218.61 g/mol | [1][2][5][6] |
| InChI Key | SGTDDWCLJYAKEL-UHFFFAOYSA-N | [1] |
| Typical Purity | ≥97% | [1][5] |
Structural Elucidation
The compound's structure is centered on a phenylacetic acid core. The specific arrangement of substituents on the aromatic ring is critical to its chemical reactivity and biological activity.
Caption: 2D structure of 2-(3-chloro-5-fluoro-4-methoxyphenyl)acetic acid.
The key structural features include:
-
A Phenylacetic Acid Backbone: This provides the carboxylic acid functional group, which is a versatile handle for derivatization, such as amide bond formation.
-
Methoxy Group (-OCH₃): Positioned at C4, this electron-donating group can influence the electronic environment of the ring and is a common feature in many bioactive molecules.[7]
-
Halogen Substituents (-F, -Cl): The presence of fluorine at C5 and chlorine at C3 significantly impacts the molecule's properties.[1] Halogens, particularly fluorine, are known to enhance metabolic stability, lipophilicity, and receptor binding affinity, which are critical parameters in drug design.[1] In studies of related compounds, fluorine substitution has been shown to be crucial for enhancing biological potency.[1]
Synthesis and Purification Strategy
While a definitive, peer-reviewed synthesis for this specific molecule is not widely published, a robust and logical synthetic route can be proposed based on established methodologies for preparing substituted phenylacetic acids. The following workflow is designed for high yield and purity, starting from commercially available precursors.
Caption: Proposed synthetic workflow for the target compound.
Step-by-Step Experimental Protocol (Proposed)
Rationale: This multi-step synthesis is predicated on the conversion of a stable, commercially available benzyl alcohol to the corresponding acid. The conversion to a benzyl chloride provides an excellent electrophile for nucleophilic substitution with cyanide. The resulting nitrile is then readily hydrolyzed to the target carboxylic acid, a robust and high-yielding transformation.
Step 1: Synthesis of 1-(chloromethyl)-3-chloro-5-fluoro-4-methoxybenzene
-
To a stirred solution of (3-chloro-5-fluoro-4-methoxyphenyl)methanol in an appropriate anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (N₂ or Argon), add thionyl chloride (SOCl₂) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction with ice-water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the benzyl chloride intermediate.
Step 2: Synthesis of 2-(3-chloro-5-fluoro-4-methoxyphenyl)acetonitrile
-
Dissolve the benzyl chloride intermediate from Step 1 in a polar aprotic solvent such as DMSO or acetone.
-
Add sodium cyanide (NaCN) portion-wise, ensuring the temperature is controlled.
-
Heat the mixture (e.g., to 50-60 °C) and stir for several hours until TLC indicates the consumption of the starting material.
-
Cool the reaction mixture and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude phenylacetonitrile intermediate.
Step 3: Hydrolysis to 2-(3-chloro-5-fluoro-4-methoxyphenyl)acetic acid
-
To the crude nitrile from Step 2, add a solution of aqueous sulfuric acid or hydrochloric acid.
-
Reflux the mixture for several hours. The hydrolysis progress can be monitored by TLC.
-
Cool the reaction mixture to room temperature, which should cause the carboxylic acid product to precipitate.
-
Collect the solid product by vacuum filtration and wash with cold water.
Purification
-
The crude solid product is purified by recrystallization from a suitable solvent system, such as an ethanol/water or toluene/hexane mixture.
-
Dissolve the crude solid in the minimum amount of hot solvent, allow it to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum to yield the final product with >97% purity.
Analytical Characterization and Quality Control
Confirming the identity and purity of the final compound is a critical, self-validating step in the synthesis. A multi-technique approach ensures the highest confidence in the material's quality.
Caption: Comprehensive analytical workflow for product validation.
Predicted Spectroscopic Data
Based on known spectral data for structurally similar phenylacetic acids, the following characteristics are predicted for 2-(3-chloro-5-fluoro-4-methoxyphenyl)acetic acid.[7][8][9]
| Technique | Predicted Observations |
| ¹H NMR | - Broad singlet (~11-12 ppm) for the carboxylic acid proton (-COOH). - Two doublets or multiplets in the aromatic region (~6.8-7.5 ppm) for the two aromatic protons. - Singlet (~3.9 ppm) for the methoxy protons (-OCH₃). - Singlet (~3.6 ppm) for the methylene protons (-CH₂-). |
| ¹³C NMR | - Signal for the carboxylic carbon (~175-180 ppm). - Multiple signals in the aromatic region (~110-160 ppm), showing C-F and C-Cl coupling. - Signal for the methoxy carbon (~55-60 ppm). - Signal for the methylene carbon (~40 ppm). |
| ¹⁹F NMR | - A single resonance in the typical range for an aryl fluoride. |
| Mass Spec (ESI-) | Predicted [M-H]⁻ ion at m/z ≈ 217.0, showing a characteristic isotopic pattern for one chlorine atom. |
| IR Spectroscopy | - Broad O-H stretch (~2500-3300 cm⁻¹). - Sharp C=O stretch (~1700 cm⁻¹). - C-O stretches (~1200-1300 cm⁻¹). - C-F and C-Cl stretches in the fingerprint region. |
Standard Operating Procedures
-
NMR Spectroscopy: Dissolve ~5-10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H, ¹³C, and ¹⁹F spectra on a 400 MHz or higher spectrometer.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Prepare a dilute solution (~1 mg/mL) in a mobile phase solvent like acetonitrile or methanol.[10] Inject onto a C18 column and analyze using electrospray ionization (ESI) in negative ion mode to observe the deprotonated molecular ion.[10]
-
Infrared (IR) Spectroscopy: Analyze the solid sample directly using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
Applications in Research and Drug Discovery
2-(3-chloro-5-fluoro-4-methoxyphenyl)acetic acid is not an end-product therapeutic but rather a highly valued intermediate for constructing more complex molecules.[1] Its utility stems from its tailored structure, which can be incorporated into larger scaffolds to probe structure-activity relationships (SAR).[1]
-
Scaffold for Novel Therapeutics: Structural analogs of this compound have been identified as potent scaffolds in the development of new drugs.[1] Research has highlighted the efficacy of related compounds against infectious diseases, such as those caused by Cryptosporidium.[1]
-
Anti-Inflammatory Research: Preliminary studies on similar compounds suggest potential anti-inflammatory properties by modulating signaling pathways associated with inflammation and pain.[1] In one notable case, a related compound demonstrated a significant reduction in neuroinflammatory markers in an animal model of Alzheimer's disease, suggesting a promising area for further investigation.[1]
Caption: Hypothetical mechanism for an anti-inflammatory drug candidate.
Safety, Handling, and Storage
Proper handling of all laboratory chemicals is paramount to ensuring personnel safety. This compound should be handled in accordance with its Safety Data Sheet (SDS).[4][11]
-
Use: For research and development use only. Not for human or veterinary use.[1][4]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.[12][13]
-
Handling: Avoid breathing dust.[13] Wash hands thoroughly after handling.[13] Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Storage: Keep containers tightly closed and store in a cool, dry, and well-ventilated place.[13]
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[13]
-
Skin: Wash off immediately with soap and plenty of water. If irritation persists, seek medical advice.[13]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms occur.[13]
-
Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[13]
-
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